molecular formula C10H8Cl3F3 B6312523 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene CAS No. 1357625-89-8

2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene

Cat. No.: B6312523
CAS No.: 1357625-89-8
M. Wt: 291.5 g/mol
InChI Key: NZUVOYHTKYDOMT-UHFFFAOYSA-N
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Description

2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene is an organic compound characterized by the presence of both trichloroethyl and trifluoromethyl groups attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene typically involves the reaction of 2,2,2-trichloroethyl chloroformate with 6-(trifluoromethyl)toluene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated derivative.

    Substitution: The trichloroethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.

Scientific Research Applications

2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Environmental Chemistry:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene involves its interaction with molecular targets through various pathways. The trichloroethyl and trifluoromethyl groups can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Shares the trichloroethyl group but lacks the trifluoromethyl group.

    2,2,2-Trichloroethanol: Contains the trichloroethyl group but differs in its overall structure and properties.

Uniqueness

2-(2,2,2-Trichloroethyl)-6-(trifluoromethyl)toluene is unique due to the combination of trichloroethyl and trifluoromethyl groups attached to a toluene backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-methyl-1-(2,2,2-trichloroethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3F3/c1-6-7(5-9(11,12)13)3-2-4-8(6)10(14,15)16/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUVOYHTKYDOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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